molecular formula C7H6Cl2Mg B13385914 magnesium;1-chloro-3-methanidylbenzene;chloride

magnesium;1-chloro-3-methanidylbenzene;chloride

Cat. No.: B13385914
M. Wt: 185.33 g/mol
InChI Key: BQNQIHYLDYHYQP-UHFFFAOYSA-M
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Description

Magnesium;1-chloro-3-methanidylbenzene;chloride is an organomagnesium compound, commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1-chloro-3-methanidylbenzene group and a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-chloro-3-methanidylbenzene;chloride typically involves the reaction of 1-chloro-3-methanidylbenzene with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-chloro-3-methanidylbenzene;chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Reduction Reactions: It can reduce certain functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

    Solvents: Diethyl ether, tetrahydrofuran (THF)

    Reagents: Carbonyl compounds, halides, nitro compounds

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity

Major Products

The major products formed from reactions involving this compound include secondary and tertiary alcohols, new carbon-carbon bonds, and amines.

Scientific Research Applications

Magnesium;1-chloro-3-methanidylbenzene;chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biochemistry: It is employed in the study of enzyme mechanisms and the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of magnesium;1-chloro-3-methanidylbenzene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Benzylmagnesium chloride: Similar in structure but lacks the chlorine substituent on the benzene ring.

    2-Chlorobenzylmagnesium chloride: Similar but with the chlorine substituent in a different position on the benzene ring.

    3-Chlorobenzylmagnesium chloride: Very similar, with the chlorine substituent in the same position but differing in the specific carbon chain attached.

Uniqueness

Magnesium;1-chloro-3-methanidylbenzene;chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. This makes it particularly useful in certain synthetic applications where other Grignard reagents might not be as effective.

Properties

IUPAC Name

magnesium;1-chloro-3-methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNQIHYLDYHYQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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